![molecular formula C6H13NO3 B14513244 [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol CAS No. 62626-66-8](/img/structure/B14513244.png)
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol is a chemical compound with a unique structure that includes both an amino group and a dioxolane ring. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol typically involves the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring. The reaction conditions include maintaining a temperature of around 60-70°C and a pressure of 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Halides, alkyl derivatives
Applications De Recherche Scientifique
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dioxolane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2-Aminoethyl)-1,3-dioxane-2-yl]methanol: Similar structure but with a dioxane ring instead of a dioxolane ring.
[2-(2-Aminoethyl)-1,3-dioxolane-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol is unique due to its combination of an amino group and a dioxolane ring, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
62626-66-8 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
[2-(2-aminoethyl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c7-2-1-6(5-8)9-3-4-10-6/h8H,1-5,7H2 |
Clé InChI |
GZLZSOGNJMLWCD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



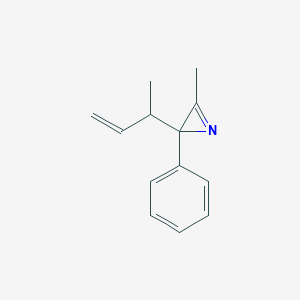
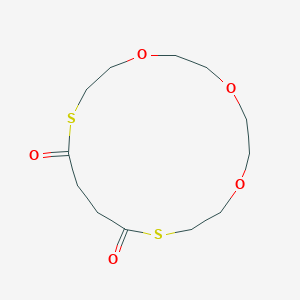

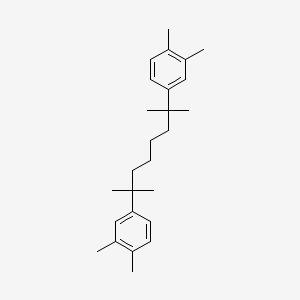
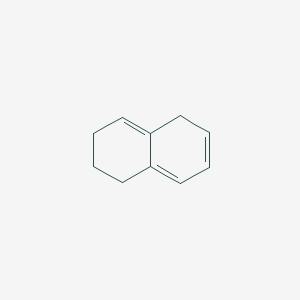
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
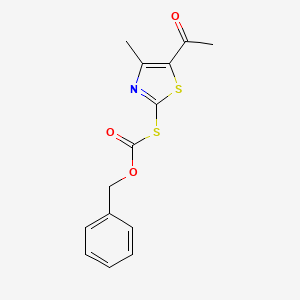
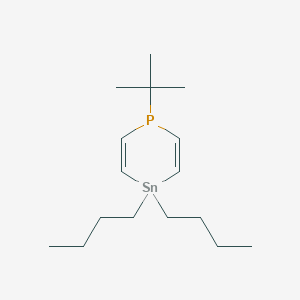
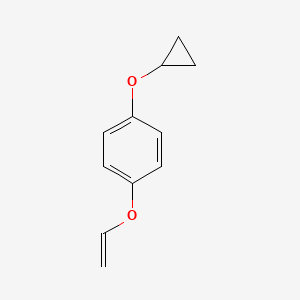

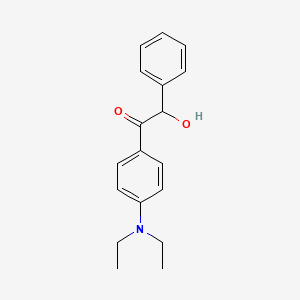

![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
